Cas no 1823381-97-0 (6-Bromo-β,β-difluoro-3-pyridineethanamine)

6-Bromo-β,β-difluoro-3-pyridineethanamine is a specialized brominated and difluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its key structural features—a bromine substituent and β,β-difluoroethylamine side chain—enhance reactivity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive compounds. The bromine moiety facilitates cross-coupling reactions, while the difluoroethylamine group contributes to improved lipophilicity and binding affinity. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other targeted therapeutics. Its high purity and well-defined reactivity profile ensure consistent performance in complex synthetic pathways.
6-Bromo-β,β-difluoro-3-pyridineethanamine structure
1823381-97-0 structure
商品名:6-Bromo-β,β-difluoro-3-pyridineethanamine
CAS番号:1823381-97-0
MF:C7H7BrF2N2
メガワット:237.044687509537
CID:5898630
PubChem ID:130114923

6-Bromo-β,β-difluoro-3-pyridineethanamine 化学的及び物理的性質

名前と識別子

    • 6-Bromo-β,β-difluoro-3-pyridineethanamine
    • 2-(6-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine
    • EN300-1933572
    • 1823381-97-0
    • SCHEMBL21437045
    • インチ: 1S/C7H7BrF2N2/c8-6-2-1-5(3-12-6)7(9,10)4-11/h1-3H,4,11H2
    • InChIKey: BXOPHGYRKAKQEY-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(Br)=CC=C1C(F)(F)CN

計算された属性

  • せいみつぶんしりょう: 235.97607g/mol
  • どういたいしつりょう: 235.97607g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.611±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 331.2±37.0 °C(Predicted)
  • 酸性度係数(pKa): 6.26±0.30(Predicted)

6-Bromo-β,β-difluoro-3-pyridineethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1933572-0.25g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
0.25g
$880.0 2023-09-17
Enamine
EN300-1933572-0.05g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
0.05g
$803.0 2023-09-17
Enamine
EN300-1933572-0.1g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
0.1g
$842.0 2023-09-17
Enamine
EN300-1933572-10.0g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
10g
$5897.0 2023-05-31
Enamine
EN300-1933572-0.5g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
0.5g
$919.0 2023-09-17
Enamine
EN300-1933572-2.5g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
2.5g
$1874.0 2023-09-17
Enamine
EN300-1933572-1.0g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
1g
$1371.0 2023-05-31
Enamine
EN300-1933572-5.0g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
5g
$3977.0 2023-05-31
Enamine
EN300-1933572-1g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
1g
$956.0 2023-09-17
Enamine
EN300-1933572-5g
2-(6-bromopyridin-3-yl)-2,2-difluoroethan-1-amine
1823381-97-0
5g
$2774.0 2023-09-17

6-Bromo-β,β-difluoro-3-pyridineethanamine 関連文献

6-Bromo-β,β-difluoro-3-pyridineethanamineに関する追加情報

Professional Introduction to Compound with CAS No. 1823381-97-0 and Product Name: 6-Bromo-β,β-difluoro-3-pyridineethanamine

The compound with CAS No. 1823381-97-0, chemically known as 6-Bromo-β,β-difluoro-3-pyridineethanamine, represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential applications in drug discovery and medicinal chemistry. The presence of both bromine and difluoro substituents on the pyridine ring, coupled with the amine functional group, makes it a versatile intermediate for synthesizing more complex bioactive molecules.

Recent research in the area of fluorinated heterocycles has highlighted their importance in enhancing the pharmacological properties of small-molecule drugs. The difluoro moiety, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of 6-Bromo-β,β-difluoro-3-pyridineethanamine, these characteristics suggest that it could serve as a valuable building block for developing novel therapeutic agents targeting various diseases.

The pyridineethanamine core of this compound is another key feature that contributes to its potential utility. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to interact with biological systems through hydrogen bonding and other non-covalent interactions. The amine group further enhances its reactivity, allowing for further functionalization through various chemical transformations such as nucleophilic substitution, condensation reactions, and coupling reactions.

One of the most compelling aspects of 6-Bromo-β,β-difluoro-3-pyridineethanamine is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of their activity is associated with numerous diseases, including cancer. By leveraging the structural features of this compound, researchers have been able to develop novel inhibitors that exhibit high selectivity and potency against specific kinases. For instance, recent studies have demonstrated that derivatives of 6-Bromo-β,β-difluoro-3-pyridineethanamine can effectively inhibit tyrosine kinases by binding to their active sites and disrupting their catalytic activity.

In addition to its applications in kinase inhibition, this compound has also shown promise in other therapeutic areas. For example, researchers have explored its potential as a precursor for developing antiviral agents. The unique combination of substituents on the pyridine ring allows for the creation of molecules that can interfere with viral replication by inhibiting key viral enzymes or disrupting viral protein-protein interactions.

The synthetic pathways for 6-Bromo-β,β-difluoro-3-pyridineethanamine have also been extensively studied. One common approach involves the bromination of a fluorinated pyridine intermediate followed by nucleophilic substitution with ethylamine. This method leverages well-established synthetic protocols while taking advantage of the reactivity of the difluoro and bromo groups to achieve high yields and purity.

Another important consideration in the synthesis of this compound is its stability under various conditions. The presence of fluorine atoms can influence the thermal stability and chemical reactivity of the molecule. Researchers have found that careful control of reaction conditions, such as temperature and solvent choice, is essential to ensure optimal yields and minimize side reactions.

From a computational chemistry perspective, 6-Bromo-β,β-difluoro-3-pyridineethanamine has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies have provided valuable insights into how the structural features of this compound influence its binding affinity and selectivity. For example, computational analysis has revealed that the difluoro group enhances binding by stabilizing favorable interactions with polar residues in the target protein.

The development of new synthetic methodologies for fluorinated pyridines has also been a focus area. Researchers have explored various catalytic systems that can facilitate the introduction of fluorine atoms into pyridine rings while maintaining high regioselectivity. These advancements have not only improved the synthesis of compounds like 6-Bromo-β,β-difluoro-3-pyridineethanamine but also opened up new possibilities for designing more complex fluorinated heterocycles with tailored pharmacological properties.

In conclusion, 6-Bromo-β,β-difluoro-3-pyridineethanamine (CAS No. 1823381-97-0) represents a promising compound in pharmaceutical chemistry with significant potential applications in drug discovery and development. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new synthetic strategies and pharmacological applications for this compound, highlighting its importance in advancing medicinal chemistry.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd